molecular formula C29H41NO6 B1667920 Beloranib CAS No. 251111-30-5

Beloranib

Cat. No.: B1667920
CAS No.: 251111-30-5
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-MJSCXXSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beloranib (chemical name: [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate) is a methionine aminopeptidase 2 (MetAP2) inhibitor developed for treating obesity, hypothalamic injury-associated obesity (HIAO), and Prader-Willi syndrome (PWS) . It inhibits MetAP2, an enzyme critical for post-translational protein modification, thereby reducing fat biosynthesis and enhancing lipolysis and fat oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beloranib involves several steps, starting with the preparation of key intermediates. One of the crucial intermediates is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and minimizing the use of toxic solvents, making it suitable for industrial production .

Industrial Production Methods

The industrial production of this compound focuses on optimizing yield and safety. The process involves the use of scalable reaction conditions and purification techniques to ensure high purity and consistency of the final product. The synthesis is carried out under controlled conditions to minimize impurities and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Beloranib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions are employed to introduce different substituents into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Prader-Willi Syndrome

Prader-Willi syndrome is a genetic disorder that leads to severe obesity due to uncontrollable hunger (hyperphagia). Clinical trials have demonstrated that beloranib can significantly reduce body weight and hyperphagia-related behaviors in patients with this syndrome.

  • Phase 3 Trial Results : In a pivotal Phase 3 trial (bestPWS ZAF-311), this compound showed statistically significant reductions in body weight (9.45% for 2.4 mg and 8.20% for 1.8 mg doses compared to placebo) and improvements in hyperphagia scores (7.0 units for 2.4 mg and 6.3 units for 1.8 mg) . These results underscore this compound's potential as a first-in-class treatment for Prader-Willi syndrome.

Hypothalamic Injury-Associated Obesity

This compound has also been investigated for its efficacy in patients suffering from obesity due to hypothalamic injury, often resulting from surgical interventions for brain tumors.

  • Phase 2 Trial Findings : A Phase 2 clinical trial reported significant weight reduction (p = 0.01) among participants treated with this compound, alongside improvements in cardiovascular risk factors . This suggests that this compound may help restore metabolic balance in patients with this rare form of obesity.

Safety Profile

Despite its promising efficacy, the development of this compound has faced challenges due to safety concerns. Adverse events reported during clinical trials included gastrointestinal disturbances and sleep disturbances, particularly at higher doses . These safety issues led to the halting of further development; however, ongoing research aims to elucidate the mechanisms behind these effects to develop safer alternatives.

Research Initiatives

Ongoing studies are focused on understanding the molecular mechanisms underlying the effectiveness of this compound. For instance:

  • Mechanistic Studies : Researchers at Princeton University are investigating how this compound reduces hyperphagia and induces weight loss, aiming to identify specific proteins that mediate these effects . This could pave the way for developing new therapeutics that mimic this compound's action without its associated safety risks.

Summary Table of Clinical Trials

Study Type Condition Efficacy Findings Safety Concerns
Phase 3 TrialPrader-Willi SyndromeWeight reduction: 9.45% (2.4 mg), 8.20% (1.8 mg)Gastrointestinal issues, sleep disturbances
Phase 2 TrialHypothalamic Injury-Associated ObesitySignificant weight loss; improved cardiovascular factorsMild adverse events noted
Mechanistic ResearchGeneral Mechanism ExplorationIdentifying proteins involved in weight lossSafety issues under investigation

Comparison with Similar Compounds

Clinical Efficacy

  • Weight Loss : In a Phase II trial, 12 weeks of beloranib (2.4 mg) reduced body weight by 10.9 kg in obese adults, with 85% of weight loss attributable to fat mass reduction . In PWS patients, this compound (1.8–2.4 mg) reduced hyperphagia-related behaviors and achieved ≥5% weight loss in 36–51% of participants over 26 weeks .
  • Glycemic Control : In obese type 2 diabetes patients, 26 weeks of this compound (1.2–1.8 mg) reduced HbA1c by 1.4% and fasting glucose by 23.7% .
  • Cardiometabolic Markers : this compound improved lipid profiles (LDL cholesterol), reduced high-sensitivity C-reactive protein (hsCRP), and lowered blood pressure .

ZGN-1061 (MetAP2 Inhibitor)

Mechanism and Efficacy

ZGN-1061, a next-generation MetAP2 inhibitor, shares this compound’s mechanism but demonstrates improved safety in preclinical models . In diet-induced obese (DIO) mice, ZGN-1061 (0.3 mg/kg) achieved 29.5% weight loss over 29 days, comparable to this compound (31.5%) . It also reduced fasting glucose by 27.1% (vs. This compound’s 23.7%) and improved oral glucose tolerance .

Table 1: this compound vs. ZGN-1061 in Preclinical Models

Parameter This compound (0.1 mg/kg) ZGN-1061 (0.3 mg/kg)
Weight Loss (29 days) 31.5% 29.5%
Fasting Glucose Reduction 23.7% 27.1%
Thrombosis Risk High Low
References

Tesofensine (Triple Monoamine Reuptake Inhibitor)

Mechanism and Efficacy

Tesofensine inhibits norepinephrine, serotonin, and dopamine reuptake, suppressing appetite and increasing energy expenditure . In a Phase III trial, tesofensine (0.25–0.5 mg/day) reduced body weight by 6–12% over 24 weeks in obese patients, with improvements in waist circumference and quality of life .

Table 2: this compound vs. Tesofensine in Clinical Trials

Parameter This compound (2.4 mg) Tesofensine (0.5 mg)
Weight Loss (12–26 weeks) 10.9 kg 12%
HbA1c Reduction 1.4% Not reported
Major Adverse Events VTE, sleep issues Hypertension, tachycardia
References

Oxytocin (Neuropeptide Hormone)

Mechanism and Efficacy

Oxytocin modulates social behavior and appetite, making it a candidate for PWS. In PWS trials, oxytocin reduced hyperphagia but showed inconsistent weight loss .

Biological Activity

Beloranib, a first-in-class injectable small molecule therapy, is primarily known for its role as a potent inhibitor of methionine aminopeptidase 2 (MetAP2). This compound has garnered attention for its potential in treating obesity and related metabolic disorders, particularly in populations with specific conditions such as Prader-Willi Syndrome (PWS) and hypothalamic injury-associated obesity (HIAO). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and relevant clinical findings.

This compound functions by inhibiting MetAP2, an enzyme involved in key cellular processes that regulate metabolism. By inhibiting this enzyme, this compound reduces inappropriate hunger signals and enhances the utilization of stored fat as an energy source. This dual action addresses two critical abnormalities seen in obesity: excessive hunger and dysregulated fat metabolism .

Weight Loss in Obese Adults

A pivotal Phase II study assessed the efficacy of this compound in promoting weight loss among obese adults. Over 12 weeks, participants receiving doses of 0.6 mg, 1.2 mg, and 2.4 mg experienced significant weight reductions compared to placebo:

Dose (mg)Weight Loss (kg)p-value
0.6-5.5 ± 0.5< 0.0001
1.2-6.9 ± 0.6< 0.0001
2.4-10.9 ± 1.1< 0.0001
Placebo-0.4 ± 0.4

The study also noted improvements in waist circumference, body fat mass, and various cardiometabolic risk factors such as lipid profiles and blood pressure .

Hypothalamic Injury-Associated Obesity

In a separate Phase II trial involving patients with HIAO, this compound was shown to induce weight loss comparable to that observed in patients with exogenous obesity:

Time PointWeight Loss (kg)p-value
Week 4 (1.8 mg)-3.2
Week 8 (1.8 mg)-6.2
Placebo-0.3

These results highlight this compound's potential as a therapeutic option for individuals with obesity resulting from hypothalamic damage .

Prader-Willi Syndrome

This compound's efficacy was also evaluated in patients with PWS during a Phase III trial, where it achieved significant reductions in both body weight and hyperphagia-related behaviors:

Dose (mg)Weight Reduction (%)Hyperphagia Reduction (units)
1.88.206.3
2.49.457.0

These findings positioned this compound as the first investigational drug to demonstrate positive effects on these hallmark challenges of PWS .

Safety Profile

The safety profile of this compound has been a point of discussion due to reported adverse events, including gastrointestinal disturbances and sleep disturbances, particularly at higher doses:

  • Common Adverse Events : Mild to moderate gastrointestinal issues and increased sleep latency.
  • Serious Adverse Events : There have been reports of venous thromboembolic events associated with this compound treatment, including fatalities linked to pulmonary embolism during clinical trials .

Despite these concerns, many studies reported that lower doses (0.6 mg and 1.2 mg) were generally well tolerated by participants.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing preclinical studies to evaluate Beloranib's efficacy in metabolic disorders?

  • Methodological Approach : Preclinical studies should focus on dose-response relationships , control groups (e.g., vehicle-treated vs. This compound-treated), and endpoint selection (e.g., fat mass reduction, appetite suppression). Use randomized block designs to minimize bias. Ensure rigorous characterization of this compound's pharmacokinetics (e.g., half-life, bioavailability) using validated assays (e.g., LC-MS for plasma concentration). Include positive controls (e.g., existing anti-obesity drugs) to benchmark efficacy .
  • Data Interpretation : Compare outcomes against baseline metabolic parameters (e.g., leptin levels, adipose tissue histology). Use ANOVA for inter-group comparisons and report effect sizes with 95% confidence intervals.

Q. How should researchers address variability in this compound's pharmacokinetic profiles across animal models?

  • Experimental Design : Standardize administration routes (oral vs. intravenous) and fasting protocols to reduce variability. Conduct crossover studies in the same cohort to isolate individual responses. Use population pharmacokinetic modeling to account for interspecies differences in drug metabolism .
  • Validation : Replicate findings in at least two animal models (e.g., rodents and non-human primates) to confirm translational relevance.

Advanced Research Questions

Q. How can conflicting data on this compound's impact on glucose homeostasis be reconciled?

  • Contradiction Analysis : Review methodologies from conflicting studies. For example, discrepancies in hypoglycemia incidence may stem from differences in study duration (acute vs. chronic dosing) or participant selection (lean vs. obese models). Conduct a meta-analysis to pool data, stratifying by variables like dosage (e.g., 0.3 mg/kg vs. 1.2 mg/kg) and glycemic monitoring methods (e.g., continuous glucose monitoring vs. intermittent sampling) .
  • Mechanistic Probes : Use knockout models (e.g., methionine aminopeptidase 2-deficient mice) to isolate this compound's enzymatic targets and downstream metabolic pathways.

Q. What experimental strategies are recommended to investigate this compound's long-term effects on adipose tissue remodeling?

  • Longitudinal Design : Implement time-series sampling (e.g., 6-, 12-, and 18-month intervals) with paired biopsies for histopathology and RNA-seq. Include safety endpoints (e.g., thrombotic risk markers) due to this compound's association with venous thromboembolism in clinical trials .
  • Advanced Imaging : Use MRI-based fat fraction analysis or PET-CT with radiolabeled tracers (e.g., ¹⁸F-FDG) to quantify dynamic changes in adipose depots .

Q. How can researchers optimize in vitro assays to study this compound's mechanism of action in hypothalamic neurons?

  • Cell Model Selection : Prioritize primary neuronal cultures over immortalized lines to preserve physiological relevance. Validate target engagement via western blotting (e.g., phosphorylation status of mTOR/S6K pathways) .
  • Dose Optimization : Perform cell viability assays (e.g., MTT) to establish non-toxic concentrations. Use single-cell RNA sequencing to identify transcriptomic signatures linked to appetite regulation.

Q. Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects on body weight in heterogeneous cohorts?

  • Mixed-Effects Models : Account for repeated measures and covariates (e.g., baseline BMI, sex). Apply Bayesian hierarchical models if dealing with small sample sizes or missing data .
  • Sensitivity Analysis : Test robustness by excluding outliers or adjusting for confounding variables (e.g., dietary intake).

Q. How should researchers document contradictory findings in this compound's clinical trial data for publication?

  • Transparency : Clearly delineate limitations (e.g., attrition bias, unblinded assessments) in the discussion section. Use Forest plots to visualize heterogeneity across studies .
  • Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and disclose all adverse events, even if deemed unrelated to treatment .

Q. Integration with Existing Research

Q. What strategies are effective for integrating this compound's pharmacological data with omics datasets (e.g., proteomics, metabolomics)?

  • Multi-Omics Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link this compound-induced changes to metabolic networks. Apply machine learning (e.g., random forests) to identify predictive biomarkers of response .
  • Data Repositories : Deposit raw datasets in public repositories (e.g., GEO, MetaboLights) with detailed metadata to facilitate replication .

Q. Unanswered Research Gaps

Q. What experimental approaches could elucidate this compound's unexplored interactions with gut microbiota?

  • Gnotobiotic Models : Colonize germ-free mice with human microbiota and profile microbial metabolites (e.g., SCFAs) pre/post-Beloranib treatment. Use metagenomic sequencing to track compositional shifts .
  • Fecal Transplant Studies : Test causality by transferring microbiota from this compound-treated donors to untreated recipients.

Q. How can computational modeling predict this compound's off-target effects in non-adipose tissues?

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to simulate this compound's binding to non-canonical targets (e.g., angiogenesis-related enzymes). Validate hits with surface plasmon resonance (SPR) assays .

Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Beloranib
Beloranib
Beloranib
Beloranib
Beloranib
Beloranib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.